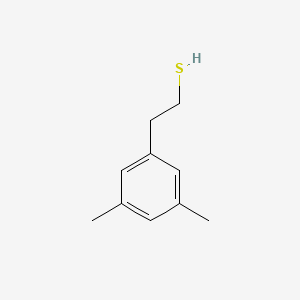

2-(3,5-Dimethylphenyl)ethanethiol

Description

2-(3,5-Dimethylphenyl)ethanethiol is an organosulfur compound characterized by a benzene ring substituted with two methyl groups at the 3- and 5-positions, connected to an ethanethiol (-CH₂CH₂SH) moiety. This compound belongs to the family of aromatic thiols, which are notable for their strong odor and reactivity due to the sulfhydryl (-SH) group.

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOFTORRZVRZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCS)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,5-Dimethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides are formed.

Reduction: The corresponding hydrocarbon is formed.

Substitution: Various substituted products depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)ethanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. This interaction can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

Structural Comparison

The primary structural analogs of 2-(3,5-Dimethylphenyl)ethanethiol include 2-(3,5-Dimethylphenoxy)ethanethiol (CAS 400751-66-8) and other substituted phenyl ethanethiols. Key differences lie in the functional groups linking the aromatic ring to the ethanethiol chain:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| This compound | Not Provided | C₁₀H₁₄S | ~166.28* | Aromatic ring, thiol (-SH) |

| 2-(3,5-Dimethylphenoxy)ethanethiol | 400751-66-8 | C₁₀H₁₄OS | 182.28 | Aromatic ether (-O-), thiol (-SH) |

*Estimated based on molecular formula.

Key Observations :

- 2-(3,5-Dimethylphenoxy)ethanethiol contains an ether (-O-) linkage between the aromatic ring and the ethanethiol group, introducing additional polarity compared to the direct C–S bond in the target compound .

Physical and Chemical Properties

Solubility and Polarity

- This compound: The absence of oxygen reduces polarity, likely favoring solubility in nonpolar solvents (e.g., hexane, toluene).

- 2-(3,5-Dimethylphenoxy)ethanethiol: The ether group increases polarity, improving miscibility with polar aprotic solvents (e.g., acetone, DMSO) .

Thermal Stability and Boiling Point

- Thiols generally exhibit lower boiling points than analogous alcohols but higher than alkanes. The ether-thiol hybrid structure in 2-(3,5-Dimethylphenoxy)ethanethiol may increase boiling point relative to the target compound due to dipole-dipole interactions from the oxygen atom.

Reactivity

- Nucleophilicity : The -SH group in both compounds is highly nucleophilic, but steric hindrance from the 3,5-dimethyl groups may reduce reactivity in substitution reactions.

- Oxidation Sensitivity: Thiols are prone to oxidation, forming disulfides.

Biological Activity

2-(3,5-Dimethylphenyl)ethanethiol, with the molecular formula C10H14S, is an organic compound characterized by a thiol (-SH) functional group. This compound is notable for its distinct odor and is utilized in various chemical applications, including organic synthesis and biological research. Its unique structure, featuring a 3,5-dimethylphenyl group, enhances its reactivity and potential biological activities.

The biological activity of this compound primarily stems from its thiol group, which can form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can influence various cellular pathways, potentially altering cellular functions and leading to observable biological effects.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant cytotoxicity against glioma cells, suggesting its potential as an anti-cancer agent.

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 Glioma | 7.5 | Induction of apoptosis |

| L929 Fibroblast | >100 | Minimal cytotoxicity |

Case Studies

- Cytotoxicity in Glioma Cells : A study demonstrated that this compound induced apoptosis in C6 glioma cells at concentrations as low as 7.5 µM. Flow cytometry analysis revealed that the compound caused cell cycle arrest and subsequent apoptosis, indicating its potential therapeutic role in glioma treatment .

- Selectivity for Cancer Cells : In contrast to its effects on cancer cells, this compound exhibited minimal cytotoxicity towards normal L929 fibroblast cells at concentrations exceeding 100 µM. This selectivity suggests that the compound could be developed further as a targeted cancer therapy with reduced side effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : One common method involves reacting 3,5-dimethylbenzyl chloride with sodium hydrosulfide under mild conditions.

- Continuous Flow Reactors : In industrial applications, continuous flow reactors are employed to enhance yield and purity by allowing better control over reaction conditions.

- Molecular Weight : 166.29 g/mol

- InChI Key : NBOFTORRZVRZAD-UHFFFAOYSA-N

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar thiols:

| Compound | Structure Type | Notable Features |

|---|---|---|

| Ethanethiol | Simple thiol | Basic structure without aromatic substitution |

| 1-Butanethiol | Aliphatic thiol | Longer carbon chain |

| 2-Phenylethanethiol | Aromatic thiol | Contains a phenyl group |

The presence of the 3,5-dimethylphenyl group in this compound contributes to its distinct chemical properties and biological activities compared to these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.